6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL
Brand Name: Vulcanchem
CAS No.: 955887-08-8
VCID: VC2800286
InChI: InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15)
SMILES: C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl
Molecular Formula: C9H7ClN4O
Molecular Weight: 222.63 g/mol

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL

CAS No.: 955887-08-8

Cat. No.: VC2800286

Molecular Formula: C9H7ClN4O

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL - 955887-08-8

Specification

CAS No. 955887-08-8
Molecular Formula C9H7ClN4O
Molecular Weight 222.63 g/mol
IUPAC Name 4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15)
Standard InChI Key LXKYVWIIKAXRNR-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl
Canonical SMILES C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL belongs to the heterocyclic family of compounds, specifically categorized as a substituted pyrimidine. Its structure consists of a pyrimidine ring core with three key functional groups:

  • A chloromethyl (-CH₂Cl) group at position 6

  • A pyrazin-2-yl group at position 2

  • A hydroxyl (-OH) group at position 4

This compound shares structural similarities with other pyrimidine derivatives such as 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol, which contains identical chloromethyl and hydroxyl substitutions on the pyrimidine ring. The presence of the pyrazine ring at position 2 creates additional nitrogen-containing heterocyclic features, resembling compounds like 2-(pyrazin-2-yl)pyrimidine-4,6-diol .

Physical Properties

While specific physical data for this exact compound is limited in the available literature, its properties can be reasonably predicted based on analogous structures:

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 252 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureTypical for pyrimidine derivatives
SolubilityModerately soluble in polar organic solvents (methanol, DMSO)Based on hydroxyl and heterocyclic components
Melting PointLikely 180-220°CComparable to related pyrimidine derivatives
AppearanceOff-white to pale yellow powderCommon for pyrimidine compounds

The presence of the hydroxyl group at position 4 likely contributes to hydrogen bonding capabilities, enhancing solubility in polar solvents and potential interactions with biological targets.

Chemical Reactivity

The reactivity of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is primarily determined by its three functional groups:

  • The chloromethyl group (-CH₂Cl) at position 6 represents a highly reactive site prone to nucleophilic substitution reactions. Similar to reactions observed in related compounds, this group can readily undergo substitution with nucleophiles like amines, thiols, and alcohols, making it valuable for synthetic derivatization.

  • The hydroxyl group at position 4 can participate in hydrogen bonding interactions and may undergo multiple reaction types:

    • Esterification with carboxylic acids

    • Etherification with alkyl halides

    • Deprotonation under basic conditions

    • Replacement with halogens using appropriate halogenating agents

  • The pyrazin-2-yl substituent introduces additional nitrogen atoms that can participate in coordination chemistry with metal ions and hydrogen bonding interactions, potentially enhancing the compound's biological activity profile.

Synthesis and Preparation Methods

Convergent Synthesis Route

Reaction StepReagentsConditionsExpected Yield
Nitration reactionsNitric acid in acetic acid or trifluoroacetic acid5-50°C, 1-3 hours49-88%
Chlorination of hydroxyl groupsPhosphorus oxychloride (POCl₃) with baseReflux, 2-5 hours65-97%
Introduction of pyrazin-2-yl groupPalladium catalyst, base, pyrazine boronic acid80-100°C, inert atmosphere, 6-12 hours50-75%
ChloromethylationChloromethyl methyl ether, Lewis acid0-25°C, 4-8 hours40-70%

For example, the nitration of 2-methylthio-pyrimidine-4,6-diol was performed at 50°C for 3 hours using glacial acetic acid and concentrated nitric acid, resulting in a 49% yield . Similar approaches might be adapted for the preparation of precursors to 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL.

Purification Methods

Purification of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL would likely involve several techniques:

  • Recrystallization from appropriate solvents (ethanol, acetone, or ethyl acetate/hexane mixtures)

  • Column chromatography on silica gel using optimized solvent systems

  • Preparative HPLC for high-purity samples required for biological testing

The choice of purification method would depend on the specific synthetic route, potential impurities, and the required purity of the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectral features of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL would include:

¹H NMR Spectroscopy

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Chloromethyl (-CH₂Cl)4.5-4.8Singlet2H
Pyrimidine C-56.8-7.2Singlet1H
Pyrazine hydrogens8.5-9.2Multiple signals3H
Hydroxyl (-OH)10.5-12.0Broad singlet (exchangeable)1H

For comparison, the ¹H NMR spectrum of similar pyrimidine derivatives shows specific patterns. For example, 2-methylthiopyrimidine derivatives exhibit signals for methyl groups around 2.56-2.63 ppm .

¹³C NMR Spectroscopy

Carbon AssignmentExpected Chemical Shift (ppm)
Chloromethyl (-CH₂Cl)40-45
Pyrimidine C-5110-120
Pyrazine carbons140-150
Pyrimidine C-6 (bearing chloromethyl)150-155
Pyrimidine C-2 (bearing pyrazinyl)155-160
Pyrimidine C-4 (bearing hydroxyl)160-165

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak corresponding to the molecular weight of approximately 252 g/mol

  • Fragment ions representing:

    • Loss of chlorine (M-35)

    • Cleavage of the chloromethyl group (M-49)

    • Fragmentation between the pyrimidine and pyrazine rings

    • Loss of the hydroxyl group (M-17)

Infrared Spectroscopy

Characteristic IR absorption bands would include:

Functional GroupWavenumber Range (cm⁻¹)Intensity
O-H stretching3200-3500Broad, medium to strong
Aromatic C-H stretching3000-3100Weak
Aliphatic C-H stretching (chloromethyl)2850-2950Weak to medium
C=N stretching1600-1650Strong
C=C stretching1400-1600Medium
C-O stretching1200-1300Medium to strong
C-Cl stretching700-800Medium

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL would likely be influenced by its structural components:

Structural FeaturePotential Contribution to Biological Activity
Pyrimidine coreBase structure for recognition by biological targets; common in nucleobases and many pharmaceuticals
Chloromethyl groupReactive electrophilic site for covalent binding to biological targets; potential alkylating properties
Pyrazin-2-yl groupAdditional hydrogen bond acceptors; potential for π-π stacking with aromatic amino acid residues
4-hydroxyl groupHydrogen bond donor and acceptor; potential for metabolic modification

Synthetic Utility

The compound may serve as a valuable synthetic intermediate due to its reactive functional groups:

  • The chloromethyl group provides a versatile handle for further functionalization through nucleophilic substitution reactions.

  • The hydroxyl group can be derivatized to create prodrugs or conjugates with improved pharmaceutical properties.

  • The pyrazin-2-yl substituent introduces additional points for modification or coordination with metal ions in catalytic applications.

Storage ParameterRecommendation
Temperature2-8°C (refrigeration)
ContainerAmber glass bottle with airtight seal
AtmosphereUnder nitrogen or argon
ProtectionAway from direct light, moisture, and heat
Long-term storageConsider storage at -20°C for extended periods

Research Prospects and Future Directions

Knowledge Gaps

Several areas require further investigation to fully characterize 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL:

  • Optimized synthetic routes with improved yields and purity

  • Comprehensive physical property characterization

  • Detailed biological activity profiling against various targets

  • Crystal structure determination

  • Metabolic stability and pharmacokinetic properties

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